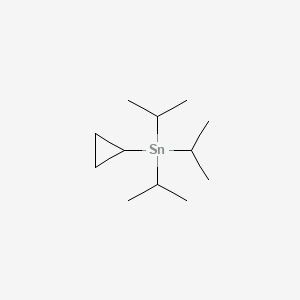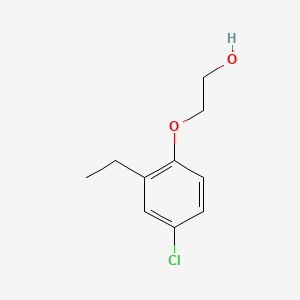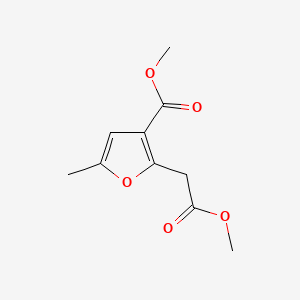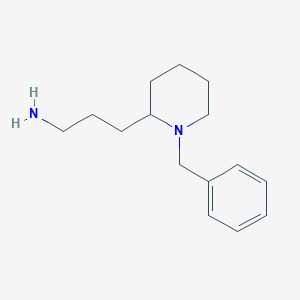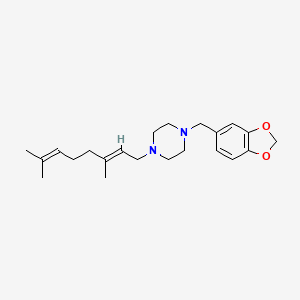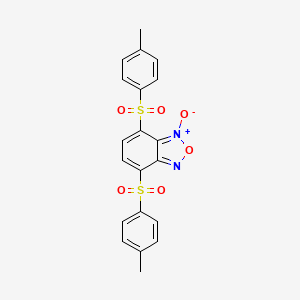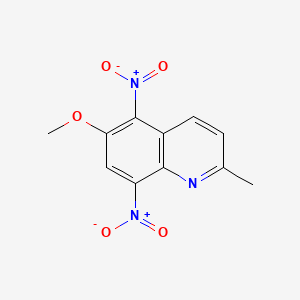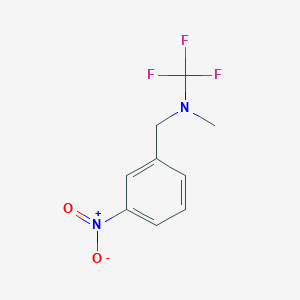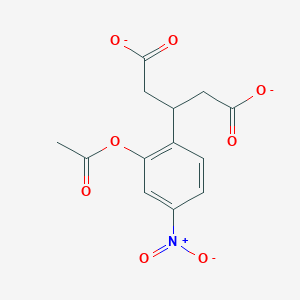
3-(2-Acetyloxy-4-nitrophenyl)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Acetyloxy-4-nitrophenyl)pentanedioate is an organic compound characterized by the presence of an acetyloxy group, a nitro group, and a pentanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetyloxy-4-nitrophenyl)pentanedioate typically involves the esterification of 2-acetyloxy-4-nitrobenzoic acid with pentanedioic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Acetyloxy-4-nitrophenyl)pentanedioate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine, iron, and hydrochloric acid are frequently used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Acetyloxy-4-nitrophenyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-Acetyloxy-4-nitrophenyl)pentanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyloxy group may also play a role in modulating the compound’s activity by influencing its solubility and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
2-Acetoxy-4-nitrobenzoic acid: Shares the acetyloxy and nitro groups but lacks the pentanedioate moiety.
4-Nitrophenyl acetate: Contains the nitro and acetyloxy groups but differs in the overall structure.
Dimethyl 2,4-diacetyl-3-(2-nitrophenyl)pentanedioate: Similar structure but with additional acetyl groups.
Uniqueness
3-(2-Acetyloxy-4-nitrophenyl)pentanedioate is unique due to the combination of its functional groups and the pentanedioate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H11NO8-2 |
|---|---|
Molecular Weight |
309.23 g/mol |
IUPAC Name |
3-(2-acetyloxy-4-nitrophenyl)pentanedioate |
InChI |
InChI=1S/C13H13NO8/c1-7(15)22-11-6-9(14(20)21)2-3-10(11)8(4-12(16)17)5-13(18)19/h2-3,6,8H,4-5H2,1H3,(H,16,17)(H,18,19)/p-2 |
InChI Key |
YPIWQJJRMHTJHX-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])C(CC(=O)[O-])CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


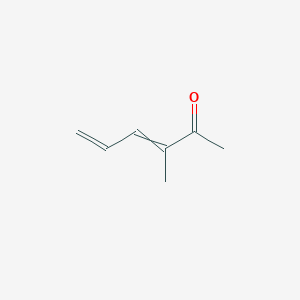

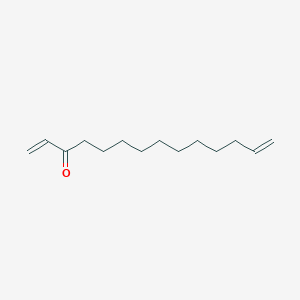
![2H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B13961264.png)
